

Molecular weight of Diethyl succinate-2,2,3,3-d4

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Compound of Interest

Compound Name: Diethyl succinate-2,2,3,3-d4

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Technical Guide: Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Diethyl succinate-2,2,3,3-d4**, a deuterated isotopologue of diethyl succinate. This document covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its application in metabolic research, particularly in the context of in vivo metabolic imaging.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen at the 2 and 3 positions of the succinate backbone results in a predictable increase in molecular weight. This isotopic labeling is critical for distinguishing the molecule from its endogenous, non-deuterated counterpart in mass spectrometry-based analyses and for certain nuclear magnetic resonance (NMR) studies.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Physical Properties
Diethyl succinate-2,2,3,3-d4	C8H10D4O4	178.22[1]	Boiling Point: 218 °C Melting Point: -20 °C Density: 1.050 g/mL at 25 °C
Diethyl succinate	C8H14O4	174.19[2][3][4][5]	Boiling Point: 216-218 °C Melting Point: -21 °C Density: 1.04 g/cm³

Synthesis of Diethyl Succinate-2,2,3,3-d4: An Experimental Protocol

The synthesis of **Diethyl succinate-2,2,3,3-d4** is typically achieved through a Fischer esterification of its corresponding deuterated carboxylic acid, succinic acid-2,2,3,3-d4, with ethanol. The following protocol outlines a standard laboratory procedure for this synthesis.

Materials:

- Succinic acid-2,2,3,3-d4
- Anhydrous ethanol
- Concentrated sulfuric acid (as catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Dichloromethane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine succinic acid-2,2,3,3-d4 and a 10-fold molar excess of anhydrous ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the succinic acid) to the stirred solution.

- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess ethanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude **Diethyl succinate-2,2,3,3-d4** by vacuum distillation.

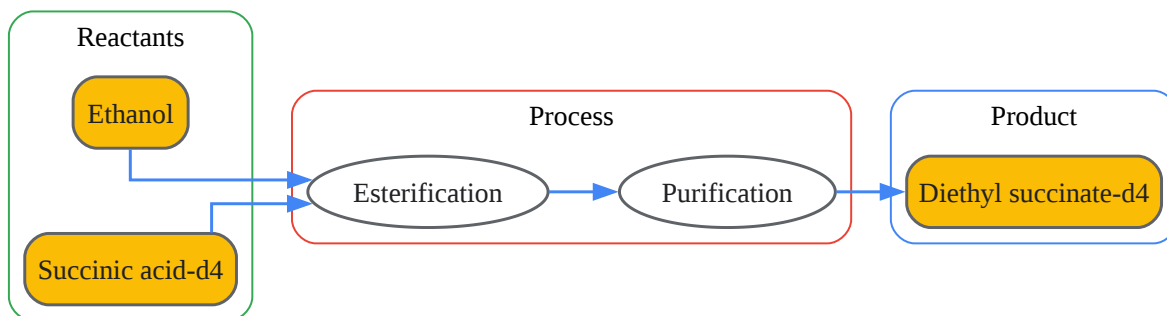
Application in Metabolic Research

Deuterated diethyl succinate serves as a valuable tracer in metabolic studies. Its ester groups enhance its cell permeability, allowing it to be readily taken up by cells. Once inside, endogenous esterases hydrolyze it to succinate-d4, which can then enter the Krebs (TCA) cycle. The deuterium labels enable researchers to track the metabolic fate of the succinate molecule through various downstream pathways.

A significant application of isotopically labeled diethyl succinate is in hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) for in vivo metabolic imaging. In this technique, a ¹³C-labeled and deuterated version of diethyl succinate is hyperpolarized and then administered. The enhanced signal allows for real-time monitoring of its conversion to other key metabolites in the TCA cycle, providing a snapshot of cellular metabolism in living organisms.

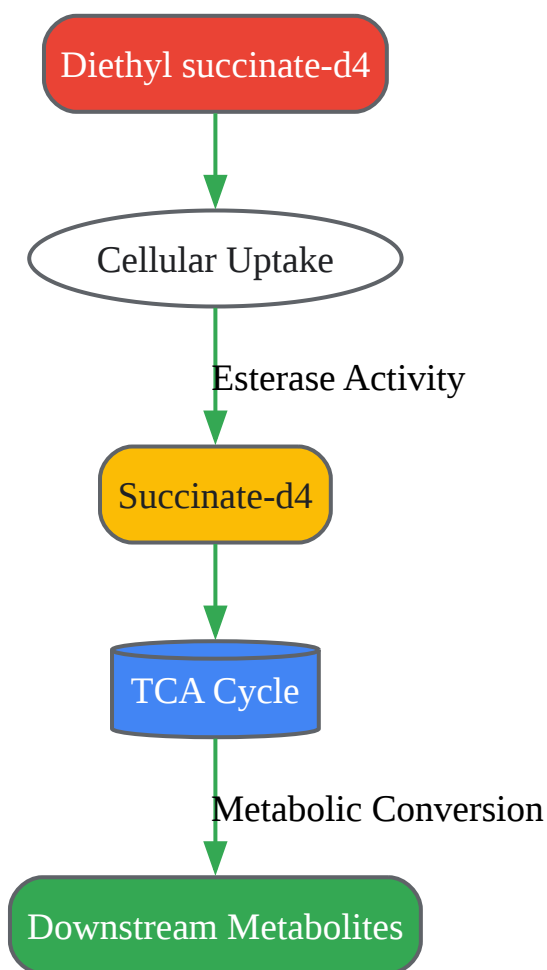
Visualizing Experimental and Logical Workflows

To further elucidate the synthesis and application of **Diethyl succinate-2,2,3,3-d4**, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.



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A simplified workflow for the synthesis of **Diethyl succinate-2,2,3,3-d4**.



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